N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound known for its complex structure and diverse applications. It features a unique fusion of pyrido, pyrazole, and pyrimidine rings, making it a subject of significant interest in the fields of chemistry and medicinal research.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-2-21-11(5-7-18-21)13(22)17-8-9-20-14(23)10-4-3-6-16-12(10)19-15(20)24/h3-7H,2,8-9H2,1H3,(H,17,22)(H,16,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOJNMURHPZRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step processes. One common method includes the initial formation of the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine core through a condensation reaction between an appropriately substituted amine and a pyrimidine derivative. This intermediate is then coupled with a pyrazole carboxamide using standard peptide coupling reagents under mild conditions.
Industrial Production Methods: For large-scale industrial production, the process might be optimized to include high-yield reaction conditions and the use of cost-effective reagents. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring.
Reduction: Reduction reactions might be feasible at the carbonyl groups, leading to the formation of corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation can be performed using reagents like potassium permanganate.
Reduction might use hydrogen gas in the presence of a palladium catalyst.
Nucleophilic substitution can involve reagents such as sodium hydride or Grignard reagents.
Major Products Formed: The resulting products depend on the type of reaction and the specific conditions employed. Oxidation typically yields ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound's unique structure allows it to act as a key intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: In biological research, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is studied for its potential as a biochemical probe due to its interaction with various enzymes and receptors.
Medicine: This compound exhibits promising activity in medicinal chemistry, particularly as an anti-cancer and anti-viral agent. Its ability to interfere with specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, it can be used in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets within cells. It can inhibit the activity of certain enzymes by occupying their active sites, thereby blocking substrate access. The pathways involved often relate to cell signaling and metabolism, with significant implications for cell growth and differentiation.
Comparison with Similar Compounds
Compared to other compounds in its class, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its fused ring system, which enhances its stability and reactivity. Similar compounds, such as N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenyl-1H-pyrazole-5-carboxamide, share some structural similarities but differ in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
